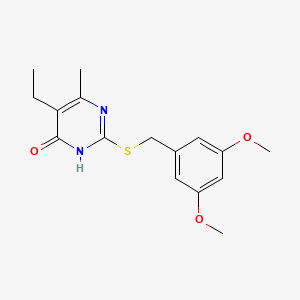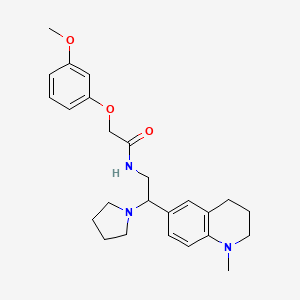
2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Pyrroloquinoline Derivatives Synthesis
One area of application is in the synthesis of pyrroloquinoline derivatives, which are of interest due to their biological activities. Research has explored the synthesis of various pyrrolo[4,3,2-de]quinolines, demonstrating methodologies that could be applicable to the synthesis and functionalization of the compound . These methods are crucial for developing new molecules with potential biological activities (Bałczewski et al., 1994; Roberts et al., 1997).
Antimalarial Activities
Another potential application is in the development of antimalarial agents. Compounds with structural similarities have shown significant activity against Plasmodium species, indicating that modifications and derivatizations of such compounds could lead to new therapeutic agents (Guan et al., 2005).
Synthesis Techniques and Material Science
Advanced Synthesis Techniques
The compound's synthesis may benefit from advanced techniques like microwave-assisted synthesis, which offers a more efficient and time-saving approach compared to conventional methods. This is particularly relevant for the synthesis of complex organic molecules and could be applied to the compound of interest for optimizing its synthesis process (Virk et al., 2018).
Material Science Applications
Derivatives of similar compounds have been explored for their fluorescence properties, making them potential candidates for use in material science, such as in the development of fluorescent markers or probes. The specific structure of the compound could offer unique photophysical properties worthy of investigation (Yoshida et al., 1992).
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27-12-6-7-19-15-20(10-11-23(19)27)24(28-13-3-4-14-28)17-26-25(29)18-31-22-9-5-8-21(16-22)30-2/h5,8-11,15-16,24H,3-4,6-7,12-14,17-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCGVQCGRFSWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC(=C3)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)


![3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2525907.png)
![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)
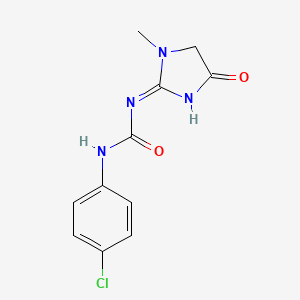
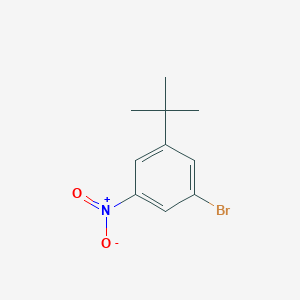

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)
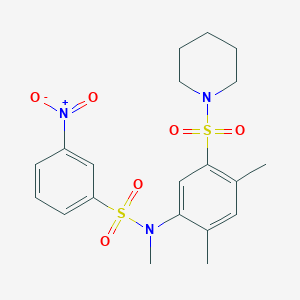
![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)
